

thermodynamic and physical properties of 3-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylpiperazin-2-one

Cat. No.: B1588561

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical and Thermodynamic Properties of (R)-3-Methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylpiperazin-2-one is a chiral heterocyclic compound that has emerged as a cornerstone building block in modern medicinal chemistry.^[1] Its rigid, stereochemically defined structure is a privileged scaffold, integral to the development of numerous therapeutic agents. This guide provides a comprehensive technical overview of its fundamental physicochemical and thermodynamic properties. We will explore established data, detail the experimental protocols for their validation, and explain the scientific reasoning behind these methodologies to ensure accuracy and reproducibility. This document is intended to serve as a practical, field-proven resource for professionals utilizing this compound in drug discovery and development.

Core Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. These characteristics dictate handling, formulation, and reaction conditions. While data is available across various sources, this guide consolidates the most relevant information and underscores the importance of experimental verification. The data presented here primarily pertains to the (R)-enantiomer, which is of high interest as a chiral intermediate in asymmetric synthesis.^[1]

Table 1: Core Physicochemical Properties of (R)-3-Methylpiperazin-2-one

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ N ₂ O	[2][3][4]
Molecular Weight	114.15 g/mol	[2][3][5]
CAS Number	922178-61-8	[2][3][5]
Appearance	Crystalline Solid, Light yellow to yellow	[6][7]
Predicted Boiling Point	289.6 ± 33.0 °C	[3][6][8]
Predicted Density	0.992 ± 0.06 g/cm ³	[3][8][9]
Calculated Water Solubility	302 g/L (at 25 °C)	[1][9]

Experimental Validation of Key Physical Properties

While tabulated data provides a crucial starting point, empirical validation is a cornerstone of scientific integrity. The following protocols are designed as self-validating systems, providing not just a result, but confidence in that result.

Melting Point Determination for Purity Assessment

Expertise & Experience: The melting point is more than a physical constant; it is a sensitive indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range. The capillary method described is a standard, reliable technique for this determination.[10]

Protocol: Capillary Melting Point Determination

- **Sample Preparation:** Ensure the (R)-3-Methylpiperazin-2-one sample is thoroughly dried to remove any residual solvent. Finely crush the crystalline solid into a powder.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

- Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
- Heating Profile: Begin heating at a rapid rate until the temperature is \sim 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
- Observation & Recording: Record the temperature at which the first drop of liquid appears (T_1). Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T_2). The melting range is reported as $T_1 - T_2$.

Causality Behind Experimental Choices: A slow heating ramp near the melting point is critical. It ensures the system remains in thermal equilibrium, allowing the thermometer reading to accurately reflect the temperature of the sample. Rushing this step is a common source of erroneously high and broad melting ranges.

[Click to download full resolution via product page](#)

Caption: Workflow for Accurate Melting Point Determination.

Aqueous Solubility Quantification

Expertise & Experience: Solubility dictates bioavailability, formulation possibilities, and the design of purification processes. The shake-flask method is the gold-standard for determining equilibrium solubility, as it ensures the solution is truly saturated.[11]

Protocol: Equilibrium Shake-Flask Method

- System Preparation: Add an excess amount of solid (**(R)-3-Methylpiperazin-2-one**) to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The presence of excess solid is visually confirmed throughout the experiment.
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

- Phase Separation: Cease agitation and allow the suspension to settle. To ensure complete removal of undissolved solid, withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 μm filter.
- Analysis: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: Convert the measured concentration into the desired units (e.g., mg/mL or μM).

Trustworthiness: This protocol is self-validating. Taking samples at multiple time points (e.g., 24h and 48h) and finding no significant change in concentration confirms that equilibrium has been reached. The use of a specific, quantitative analytical method like HPLC ensures that only the compound of interest is being measured.

Key Thermodynamic Properties in Drug Development

Beyond basic physical properties, thermodynamic parameters like pKa and logP are critical for predicting a molecule's behavior in a biological environment (ADME - Absorption, Distribution, Metabolism, and Excretion).

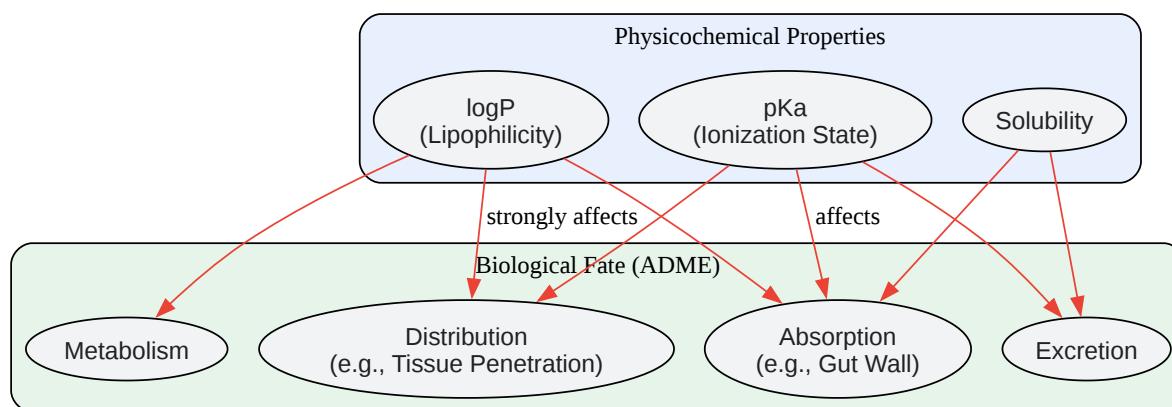
Acid Dissociation Constant (pKa)

The pKa governs the ionization state of a molecule at a given pH, which profoundly affects its solubility, membrane permeability, and target binding. **3-Methylpiperazin-2-one** has two basic nitrogen atoms, and thus will have two pKa values corresponding to the protonation equilibria of the two secondary amines.

Table 2: Predicted and Related Experimental pKa Values

Ionizable Group	Predicted pKa	Experimental pKa of Related Compounds	Source(s)
Secondary Amine (N1-H ₂) ⁺	~9.7	Piperazine: 9.73	[12][13]
Secondary Amine (N4-H) ⁺	~5.3	Piperazine: 5.35	[12][13]
Amide N-H	~15.5	General Amide (Predicted)	[3][6][14]

Authoritative Grounding & Interpretation: While some software predicts a single pKa around 15.5 for the amide proton, this is physiologically irrelevant as it is not ionizable under aqueous conditions.[3][6][14] The critical pKa values are those of the two ring nitrogens. Experimental data for the parent compound, piperazine, shows pKa values of 9.73 and 5.35.[12][13] The methyl group on **3-Methylpiperazin-2-one** is expected to have a minor electronic effect, so its pKa values should be very similar to those of piperazine. Potentiometric titration is the standard method for experimental verification.


Octanol-Water Partition Coefficient (logP)

The logP value is the primary measure of a compound's lipophilicity. It is a key determinant of its ability to cross biological membranes, its plasma protein binding, and its overall pharmacokinetic profile.

Table 3: Computationally Predicted logP Values

Prediction Method	Predicted logP	Source(s)
XLOGP3	-0.68 to -0.30	[3][8][15]
iLOGP	-1.31	[15]
WLOGP	-1.67	[15]
MLOGP	-0.78	[15]
Consensus logP	~ -0.7 to -0.9	[2][5]

Expertise & Experience: The consensus from various computational models indicates that **(R)-3-Methylpiperazin-2-one** is a hydrophilic compound ($\log P < 0$). This is expected given the presence of two amine and one amide group, which are all capable of hydrogen bonding. The shake-flask method, as outlined by the OECD, remains the most reliable experimental approach for $\log P$ determination. The workflow is analogous to the solubility determination, involving partitioning between pre-saturated n-octanol and water, followed by quantification in each phase.

[Click to download full resolution via product page](#)

Caption: Relationship between core properties and ADME behavior.

Safety, Handling, and Storage

Trustworthiness: Safe laboratory practice is non-negotiable. All information should be confirmed by consulting the most current Safety Data Sheet (SDS) provided by your supplier.

- Hazard Identification:** **(R)-3-Methylpiperazin-2-one** is classified as causing serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][16]
- Personal Protective Equipment (PPE):** Wear chemical safety goggles, nitrile gloves, and a lab coat.[16]

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating and inhaling dust. Avoid contact with skin and eyes.[16][17]
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[6] Keep in a dry, cool place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. (S)-3-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. (R)-3-Methylpiperazin-2-one | 922178-61-8 [chemicalbook.com]
- 7. (3R)-3-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. CAS # 922178-61-8, (R)-3-Methylpiperazin-2-one - chemBlink [chemblink.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. uregina.ca [uregina.ca]
- 13. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 14. 922178-61-8 CAS MSDS ((R)-3-Methylpiperazin-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. 922178-61-8 | (R)-3-Methylpiperazin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [thermodynamic and physical properties of 3-Methylpiperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588561#thermodynamic-and-physical-properties-of-3-methylpiperazin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com